1,1,10,10-Tetrachlorodecane
Overview
Description
1,1,10,10-Tetrachlorodecane is a synthetic organic compound that belongs to the family of chlorinated alkanes. It has a molecular formula of C10H18Cl4 . The average mass of this compound is 280.062 Da and the monoisotopic mass is 278.016266 Da .
Molecular Structure Analysis
The molecular structure of 1,1,10,10-Tetrachlorodecane consists of a decane (10 carbon atoms) backbone with four chlorine atoms attached, two at each end of the carbon chain .Scientific Research Applications
Microwave Technology in Synthesis
Microwave technology has been applied in the synthesis of related chlorinated compounds, like 1,4,7,10-tetraazacyclododecane-tetraacetic acid, showing advantages in reaction time reduction and yield increase compared to traditional methods (Wang Yan-hui, 2007).
Photodynamic Therapy
Developments in photoactive drugs, such as 5,10,15,20-Tetrakis(3-hydroxyphenyl)chlorin (mTHPC), show advancements in formulation, chemical modifications, and targeting strategies. These findings demonstrate the potential of chlorinated compounds in medical diagnostics and treatments (M. Senge, 2012).
Homogeneous Degradation in Aqueous Solutions
Studies on homogeneous degradation of chlorinated n-alkanes like 1,2,9,10-tetrachlorodecane in aqueous solutions using hydrogen peroxide, iron, and UV light have revealed significant insights into environmental remediation processes (T. El-Morsi et al., 2002).
Photocatalytic Degradation
Research on the photocatalytic degradation of chlorinated alkanes, such as 1,10-Dichlorodecane, in aqueous suspensions of TiO2, has demonstrated the effectiveness of advanced oxidation processes in treating chlorinated organic pollutants (T. El-Morsi et al., 2000).
Applications in Biomedical Imaging
The use of 1,4,7,10-tetraazacyclododecane-tetraacetic acid (DOTA) and its derivatives in biomedical imaging across various modalities (MR, PET, SPECT, and Fluorescence imaging) highlights the potential of chlorinated compounds in diagnostic imaging and targeted therapy (G. Stasiuk & N. Long, 2013).
Environmental Sample Analysis
Isomer-specific separation techniques for polychlorinated dibenzo-p-dioxins, including various chlorinated species, indicate the importance of chlorinated compounds in environmental monitoring and analysis (H. Buser & C. Rappe, 1984).
Development of Photocatalysts
The synthesis of hierarchical Bi24O31Br10 nanoflakes via microwave heating demonstrates the application of chlorinated compounds in the development of efficient photocatalysts for environmental remediation, such as the degradation of tetracycline hydrochloride in wastewater (Xin Xiao et al., 2013).
properties
IUPAC Name |
1,1,10,10-tetrachlorodecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18Cl4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYVCTJFQZIPIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(Cl)Cl)CCCC(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50872678 | |
Record name | 1,1,10,10-Tetrachlorodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50872678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,10,10-Tetrachlorodecane | |
CAS RN |
33025-70-6 | |
Record name | 1,1,10,10-Tetrachlorodecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033025706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,10,10-Tetrachlorodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50872678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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